Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate is a compound characterized by its unique cyclopentene structure and hydroxyl functional group. It is classified as an ester derived from the cyclopentene framework, which plays a significant role in various organic synthesis applications, particularly in the field of medicinal chemistry. The compound is notable for its potential use in synthesizing biologically active molecules.
This compound can be sourced through various synthetic pathways that involve cyclopentene derivatives. It belongs to the class of cyclopentenoids, which are cyclic compounds containing a five-membered carbon ring with varying functional groups. The specific stereochemistry of this compound, indicated by the (1R,4S) configuration, is crucial for its biological activity and reactivity.
The synthesis of methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate can be achieved through several methods:
The enzymatic reactions typically occur under mild conditions, maintaining pH levels around 7 to optimize enzyme activity. Reaction times and temperatures are carefully controlled to maximize yield and purity.
The molecular formula for methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate is , with a molecular weight of 142.15 g/mol. The structural representation includes a cyclopentene ring with a hydroxyl group at position 4 and an acetate group attached to position 1.
Key structural data include:
Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate participates in various chemical reactions due to its reactive functional groups:
These reactions often require specific catalysts or conditions (e.g., acid or base catalysis) to proceed efficiently.
The mechanism by which methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate exerts its effects in biological systems involves interactions with specific enzymes or receptors that recognize its stereochemical configuration. This selectivity can influence the compound's efficacy in biological applications.
Research indicates that compounds with similar structures can modulate biological pathways related to inflammation and cell signaling, suggesting potential therapeutic applications .
Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate is characterized by:
Key chemical properties include:
Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate has several scientific uses:
This compound exemplifies the importance of stereochemistry in organic synthesis and its implications for drug design and development.
The chiral backbone of Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate is efficiently constructed via enzymatic desymmetrization of prochiral or meso precursors. This approach leverages the inherent stereoselectivity of enzymes to establish the critical (1R,4S) configuration.
Lipases catalyze the enantioselective transesterification of diacetoxycyclopentene precursors through a serine hydrolase mechanism. The catalytic triad (Ser-His-Asp) forms a nucleophilic alkoxide intermediate that attacks the carbonyl carbon of the acyl donor (typically vinyl acetate). This results in the retention of a single acetoxy group at the C1 position while hydrolyzing the C3/C5 acetate, producing the monoacetate precursor to the target ester. Candida antarctica lipase B (CAL-B) in Novozym-435® exhibits near-perfect enantioselectivity (E >200) for the (1R,4S)-enantiomer due to its sterically constrained active site, which discriminates against the non-productive enantiomer through unfavorable binding interactions [1] . Pseudomonas fluorescens lipase (PFL) shows complementary selectivity for certain cyclopentene diols, though with lower efficiency (ee 85-90%) .
Table 1: Performance of Lipases in Cyclopentene Monoacetate Synthesis
Lipase Source | Substrate | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|
C. antarctica (CAL-B) | meso-Diacetoxycyclopentene | 96 | >98 | (1R,4S) |
P. fluorescens (PFL) | meso-Diacetoxycyclopentene | 82 | 89 | (1S,4R) |
Mucor miehei | meso-Cyclopentene diol | 75 | 95 | (1R,4S) |
Immobilization of lipases on macroporous acrylic resins (Novozym-435®) or silica nanoparticles significantly enhances operational stability and enables catalyst recycling. Novozym-435® maintains >95% enantioselectivity across 10 reaction cycles in the desymmetrization of cis-3,5-diacetoxycyclopentene due to stabilization of the enzyme’s tertiary structure. This process achieves space-time yields of >50 g·L⁻¹·day⁻¹ at substrate loadings of 100 g/L [1]. Continuous-flow bioreactors with immobilized enzymes further improve mass transfer and reduce reaction times by 60% compared to batch systems, facilitating multi-gram synthesis of enantiopure intermediates [1] [4].
Chemical methods provide alternative routes to the target compound when enzymatic strategies face substrate limitations or require specialized equipment.
Palladium-catalyzed asymmetric allylic alkylation (AAA) of cis-cyclopent-2-ene-1,4-diol derivatives enables direct installation of the acetoxymethyl side chain with stereocontrol. Using Trost’s chiral ligands (e.g., (R,R)-DACH-naphthyl), nucleophilic attack of dimethyl malonate on a cyclopentene-derived allyl acetate proceeds with 92% ee. Subsequent decarboxylation and reduction yields the desired methyl ester [10]. Furan-based [3+2] cycloadditions with chiral acrylate auxiliaries offer another route, though they require additional steps to open the fused oxanorbornane system and restore the cyclopentene [10].
Evans oxazolidinone auxiliaries direct asymmetric aldol condensation between cyclopent-4-ene-1,3-dione and acetate enolates. The boron enolate of a chiral propionimide auxiliary reacts with the enone to afford the syn-aldol adduct with >20:1 diastereoselectivity. Auxiliary removal and chemoselective reduction of the C4-ketone with L-Selectride® yields the (1S,4S)-diol precursor. Mitsunobu inversion or enzymatic resolution then corrects the C1 stereochemistry prior to esterification [8]. While providing high stereocontrol, this route involves 6-7 steps with <40% overall yield due to protection/deprotection requirements [8] [10].
Table 2: Synthesis Route Comparison for Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate
Parameter | Biocatalytic (Novozym-435®) | Chemical (AAA) | Chemical (Chiral Auxiliary) |
---|---|---|---|
Steps from DCPD | 3 | 5 | 7 |
Overall Yield (%) | 65 | 38 | 29 |
ee (%) | >98 | 92 | >99 |
PMI (kg/kg) | 12 | 87 | 220 |
Key Advantage | Low E-factor (8) | No enzymes | Absolute stereocontrol |
Biocatalytic Advantages: Novozym-435®-catalyzed desymmetrization provides the shortest route (3 steps from dicyclopentadiene) with minimal environmental impact (E-factor = 8). The enzymatic step operates at ambient temperature in non-anhydrous solvents (e.g., MTBE), avoiding cryogenic conditions or expensive chiral ligands [1] .
Chemical Synthesis Advantages: Palladium-catalyzed AAA allows late-stage introduction of diverse ester groups by varying the nucleophile. Chiral auxiliary routes deliver enantiopurity exceeding enzymatic methods but require stoichiometric auxiliaries and generate significant waste (PMI >200) [8] [10].
Hybrid Strategies: Combining enzymatic desymmetrization of meso-diacetate with chemical esterification optimizes efficiency. For example, Novozym-435® yields (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which undergoes Appel reaction and Arndt-Eistert homologation to install the acetoxymethyl group, achieving 55% overall yield in 5 steps [1] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3